molecular formula C14H13ClN2O4S B4059257 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide

4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide

Cat. No.: B4059257
M. Wt: 340.8 g/mol
InChI Key: VZXRCXKJMOJGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O4S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0284558 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized novel sulfonamide derivatives to evaluate their potential as anticancer agents. For instance, sulfonamide derivatives have shown remarkable in vitro antitumor activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, demonstrating low micromolar inhibitory concentrations (J. Sławiński et al., 2012)[https://consensus.app/papers/synthesis-structure-novel-sławiński/600976f2da3e5452a04d443114294c02/?utm_source=chatgpt]. Another study focused on the synthesis of sulfonamide compounds to explore their cytotoxic activities, revealing that certain derivatives exhibit interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-bioactivity-studies-gul/a717922d5b5350e89a0b798ed33e6bcc/?utm_source=chatgpt].

Chemosensing Applications

A colorimetric and fluorescence probe based on a sulfonamide derivative was developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions, demonstrating its utility in bioimaging and distinguishing between Sn2+ in cancer cells and normal cells (P. Ravichandiran et al., 2020)[https://consensus.app/papers/simple-colorimetric-fluorescence-chemosensing-probe-ravichandiran/7aa3e1b7da305406bd06e3447632ec5f/?utm_source=chatgpt].

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory properties against the carbonic anhydrase enzyme, which plays a significant role in various physiological processes. Some compounds have shown very good inhibitory properties against human carbonic anhydrase isoforms I, II, and VII, with affinities in the low nanomolar range (K. Sethi et al., 2013)[https://consensus.app/papers/anhydrase-inhibitors-synthesis-inhibition-cytosolic-sethi/d10de2e72e4a540faf4853b38dd1565e/?utm_source=chatgpt].

Properties

IUPAC Name

4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)9-2-4-10(5-3-9)22(16,20)21/h1-5,11-12H,6-7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXRCXKJMOJGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
Reactant of Route 3
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
Reactant of Route 4
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.